4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one
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Overview
Description
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is a compound that features a triazole ring, a piperazine ring, and a propanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or piperazine rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Triethylamine (TEA), palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Propanoyl derivatives: These compounds contain the propanoyl group and are used in various chemical syntheses
Uniqueness
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is unique due to its combination of the triazole, piperazine, and propanoyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H13N5O2 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazin-2-one |
InChI |
InChI=1S/C9H13N5O2/c1-7(14-6-10-5-12-14)9(16)13-3-2-11-8(15)4-13/h5-7H,2-4H2,1H3,(H,11,15) |
InChI Key |
ISSLXAVGTLCOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)N2C=NC=N2 |
Origin of Product |
United States |
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